molecular formula C4H5ClN4 B184063 4-Chloro-6-hydrazinopyrimidine CAS No. 5767-35-1

4-Chloro-6-hydrazinopyrimidine

Cat. No.: B184063
CAS No.: 5767-35-1
M. Wt: 144.56 g/mol
InChI Key: NYXYZCSAJZLFEH-UHFFFAOYSA-N
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Description

4-Chloro-6-hydrazinopyrimidine is a heterocyclic compound with the molecular formula C₄H₅ClN₄ and a molecular weight of 144.56 g/mol It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a hydrazino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Chloro-6-hydrazinopyrimidine involves the reaction of 4-chloropyrimidine with hydrazine hydrate in an alcohol medium . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion. For instance, refluxing 4-chloropyrimidine with hydrazine hydrate in ethanol for 15.5 hours yields this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-hydrazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation of the hydrazino group can yield azides or other oxidized derivatives.

    Condensation Products: Hydrazones are the primary products of condensation reactions with carbonyl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydrazinopyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent. Additionally, the compound’s hydrazino group allows it to form stable complexes with metal ions, which can be exploited in various catalytic and biochemical applications .

Comparison with Similar Compounds

  • 4-Chloro-2-hydrazinopyrimidine
  • 4-Chloro-5-hydrazinopyrimidine
  • 6-Chloro-2-hydrazinopyrimidine

Comparison: 4-Chloro-6-hydrazinopyrimidine is unique due to the specific positioning of the chlorine and hydrazino groups, which confer distinct reactivity and biological activity compared to its analogs. For example, the 6-position hydrazino group in this compound allows for specific interactions with biological targets that are not possible with other isomers .

Properties

IUPAC Name

(6-chloropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXYZCSAJZLFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289494
Record name 4-Chloro-6-hydrazinopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5767-35-1
Record name 5767-35-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-hydrazinopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-hydrazinylpyrimidine
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Synthesis routes and methods I

Procedure details

With stirring and at RT, 11.8 ml (12.1 g, 241.6 mmol) of hydrazine hydrate are added dropwise to a solution of 20.0 g (134.3 mmol) of 4,6-dichloropyrimidine in 300 ml of ethanol. If the solution becomes turbid during the addition of the hydrazine hydrate, more solvent (about 400 ml of ethanol) is added. The reaction solution is stirred at RT for a further 12 h. For work-up, the precipitated solid is filtered off, the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether and the product is dried under reduced pressure. A further crystalline fraction is obtained from the concentrated mother liquor.
Quantity
11.8 mL
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20 g
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300 mL
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4,6-dichloro-pyrimidine (18.68 g, 125 mmol), hydrazine monohydrate (18.28 mL, 376 mmol), and 2-propanol (300 mL) was stirred at room temperature for 3 hours. The reaction mixture was concentrated, triturated with water, and filtered. The solid was washed with water, air-dried to give (6-chloro-pyrimidin-4-yl)-hydrazine (16.97 g, Yield 94%): 1H NMR 400 MHz (d6-DMSO) δ 8.83 (s, 1H), 8.17 (s, 1H), 6.76 (s, 1H), 4.50 (s, 2H); MS m/z 145.02 (M+1).
Quantity
18.68 g
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18.28 mL
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300 mL
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solvent
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Synthesis routes and methods III

Procedure details

12 g of 4,6-dichloropyrimidine were dissolved in 100 ml of methanol, mixed dropwise with 12 ml of hydrazine hydrate (80%) and stirred for 1 hour at room temperature. After sucking off the precipitate and washing with H2O, 10 g of 4-hydrazino-6-chloropyrimidine were obtained.
Quantity
12 g
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reactant
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100 mL
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solvent
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12 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research paper concerning 4-chloro-6-hydrazinopyrimidine?

A1: The research paper delves into the reactions of specific 5-amino-4-chloro-6-hydrazinopyrimidines with phosgene, aiming to understand the cyclization products formed. [] This type of reaction is crucial in organic chemistry for building complex heterocyclic systems, which are often found in pharmaceuticals and other biologically active compounds.

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